molecular formula C9H9ClF5N B2817175 (1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2248188-22-7

(1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride

Cat. No.: B2817175
CAS No.: 2248188-22-7
M. Wt: 261.62
InChI Key: HOSGUHSZHHQLIO-OGFXRTJISA-N
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Description

(1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride is a fluorinated organic compound characterized by its trifluoromethyl group and difluoroethylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Fluorination of Precursors:

  • Amination Reaction:

  • Hydrochloride Formation: The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially with electrophilic centers in the molecule.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Hydrochloric acid (HCl) for hydrochloride formation.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Chlorinated or fluorinated derivatives.

Scientific Research Applications

(1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride has various applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: Explored for its pharmacological properties, such as potential use in drug design and development.

  • Industry: Utilized in the production of agrochemicals, polymers, and other fluorinated materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The trifluoromethyl group can interact with various biological targets, such as enzymes or receptors.

  • Pathways Involved: The compound may modulate biochemical pathways related to its biological activity, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

  • 2,2-Difluoro-1-(3-methylphenyl)ethanamine;hydrochloride

  • 2,2-Difluoro-1-(3-chlorophenyl)ethanamine;hydrochloride

  • 2,2-Difluoro-1-(3-bromophenyl)ethanamine;hydrochloride

Uniqueness: (1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This group enhances the compound's stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

(1R)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14;/h1-4,7-8H,15H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSGUHSZHHQLIO-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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